Biliverdin dihydrochloride

Übersicht

Beschreibung

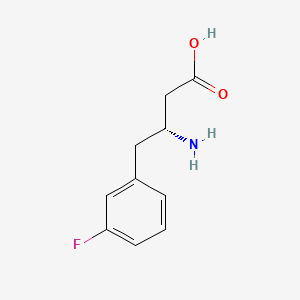

Biliverdin dihydrochloride is a green tetrapyrrolic bile pigment that is a product of heme catabolism . It is found responsible for cytoprotection and inducing tolerance to cardiac allografts . Biliverdin hydrochloride may regulate the cellular heme degradation process by occupying the heme binding site on heme oxygenase, which would prevent access of the substrate to the catalytic site of the enzyme .

Synthesis Analysis

Biliverdin IXα is produced when heme undergoes reductive ring cleavage at the α-methene bridge catalyzed by heme oxygenase . It is subsequently reduced by biliverdin reductase to bilirubin IXα . Methods for the scalable production, recovery, and purification of biliverdin IXα by E. coli were developed based on expression of a cyanobacterial ho1 gene . Another method involves the biotransformation of exogenous heme using recombinant HO-expressing yeast cells .Molecular Structure Analysis

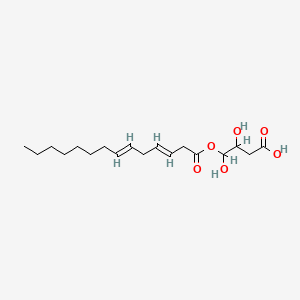

The molecular formula of Biliverdin dihydrochloride is C33H36Cl2N4O6 . The average mass is 655.568 Da and the monoisotopic mass is 654.201172 Da .Chemical Reactions Analysis

Biliverdin dihydrochloride is a product of the cellular heme degradation process . It is produced when heme undergoes reductive ring cleavage at the α-methene bridge catalyzed by heme oxygenase .Physical And Chemical Properties Analysis

Biliverdin dihydrochloride is a dark green plate or prism with a violet surface color . It has a melting point of over 300 °C .Wissenschaftliche Forschungsanwendungen

Cytoprotection

Biliverdin dihydrochloride has been identified as a compound responsible for cytoprotection . It plays a role in protecting cells from harmful agents or processes that could lead to cellular injury .

Cardiac Allograft Tolerance

This compound has also been found to induce tolerance to cardiac allografts . This application is particularly relevant in the context of heart transplants, where the body’s immune system needs to accept the new organ .

Heme Degradation Regulation

Biliverdin dihydrochloride may regulate the cellular heme degradation process . It does this by occupying the heme binding site on heme oxygenase, which prevents access of the substrate to the enzyme’s catalytic site .

β-Endorphins Level Alteration

It has been used in treatments to study its role in the alteration of β-endorphins levels in cells, which are peptides used by neurons to communicate with one another .

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS-MS)

Biliverdin dihydrochloride serves as a commercial standard for the detection of biliverdin in tissue samples using LC-MS-MS , a technique for identifying and quantifying molecules in complex mixtures .

Biotransformation of Exogenous Heme

There is research into producing biliverdin through the biotransformation of exogenous heme using recombinant HO-expressing yeast cells. This is significant for its potential as a clinical drug .

Wirkmechanismus

Target of Action

Biliverdin dihydrochloride primarily targets Heme Oxygenase 1 (HO-1) . HO-1 is an enzyme that plays a crucial role in the catabolism of heme, a component of hemoglobin, to biliverdin . Biliverdin also interacts with other proteins such as Myoglobin and Flavin Reductase (NADPH) .

Mode of Action

Biliverdin dihydrochloride interacts with its targets by occupying the heme binding site on heme oxygenase, which prevents access of the substrate . This interaction leads to changes in the cellular heme degradation process .

Biochemical Pathways

Biliverdin is a linear tetrapyrrolic intermediate of heme degradation . In the bodies of vertebrates, dead red blood cells release hemoglobin, which is then catabolized into globulin and heme . A selective cleavage of heme by heme oxygenase occurs at the α-methane bridge, producing the biliverdin IXα isomer . Biliverdin is subsequently reduced to bilirubin IXα by biliverdin reductase .

Pharmacokinetics

It is known that the compound is used in various biochemical applications and research .

Result of Action

Biliverdin dihydrochloride has been found to have cytoprotective effects . It is an excellent anti-inflammatory agent that protects against lipopolysaccharides (LPS)-induced lung injury in mouse endothelial cells . It aids protection in polymicrobial sepsis and has cytoprotective effects on rat livers, protecting them from prolonged ischemia and reperfusion injury .

Action Environment

The action of Biliverdin dihydrochloride can be influenced by various environmental factors. For instance, the compound is considered a near-infrared (NIR)-absorbing pigment, which is endogenic . This suggests that light conditions could potentially influence its action.

Safety and Hazards

Biliverdin dihydrochloride can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust, mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

Eigenschaften

IUPAC Name |

3-[(2Z,5E)-2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H34N4O6.2ClH/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26;;/h7-8,13-15,34-35H,1-2,9-12H2,3-6H3,(H,37,42)(H,38,39)(H,40,41);2*1H/b24-13+,27-14-,28-15-;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNLHFBAZSKVVCQ-DKUYZEAMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)NC1=CC4=NC(=O)C(=C4C)C=C)CCC(=O)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC\1=C(/C(=C/C2=C(C(=C(N2)/C=C\3/C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)/N/C1=C/C4=NC(=O)C(=C4C)C=C)CCC(=O)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H36Cl2N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

655.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Biliverdin dihydrochloride | |

CAS RN |

55482-27-4 | |

| Record name | Biliverdin dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055482274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(Dimethylamino)styryl]-1-methylquinolinium iodide](/img/structure/B1598799.png)

![7-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B1598807.png)